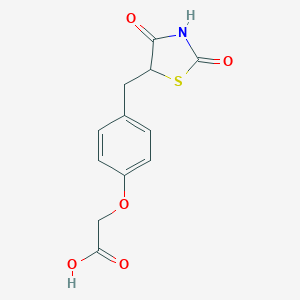

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAASESEPRXRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462405 | |

| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179087-93-5 | |

| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a molecule of significant interest in medicinal chemistry. As a member of the thiazolidinedione class of compounds, it holds potential as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the development of treatments for type 2 diabetes and other metabolic disorders.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, characterization data, and insights into the scientific rationale behind the methodological choices.

Introduction: The Significance of Thiazolidinediones and PPARγ Modulation

Thiazolidinediones (TZDs) are a class of heterocyclic compounds that have garnered substantial attention for their therapeutic applications, most notably as insulin sensitizers in the management of type 2 diabetes.[3] The primary mechanism of action for many TZDs involves their function as potent agonists for PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][4] Upon activation by a ligand such as a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation leads to an improvement in insulin sensitivity, a decrease in plasma glucose levels, and a regulation of lipid homeostasis.[2][3]

The core structure of this compound incorporates the essential pharmacophore of the TZD family, suggesting its potential to interact with the PPARγ ligand-binding domain. The phenoxyacetic acid moiety can further influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delineate a robust synthetic pathway to this compound and detail the analytical techniques required for its thorough characterization.

Synthetic Strategy: A Multi-step Approach

The synthesis of the target molecule is strategically designed as a multi-step process. This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The overall synthetic workflow can be visualized as a three-stage process: first, the preparation of the key aldehyde intermediate; second, the Knoevenagel condensation to form the 5-benzylidene-2,4-thiazolidinedione; and third, the selective reduction of the exocyclic double bond.

Sources

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid: A PPARγ Agonist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the novel compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. As a member of the thiazolidinedione (TZD) class, this molecule is projected to function as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document will deconstruct the molecular interactions, downstream signaling cascades, and cellular consequences of PPARγ activation by this compound class. We will detail the requisite experimental workflows for validating target engagement, quantifying functional activity, and observing physiological outcomes, thereby providing a comprehensive framework for researchers and drug development professionals.

Introduction: The Thiazolidinedione Class and the Promise of PPARγ Modulation

The thiazolidinedione (TZD) chemical scaffold is a cornerstone in the development of therapies for type 2 diabetes mellitus (T2DM).[1] Marketed drugs such as Pioglitazone and Rosiglitazone have validated the therapeutic potential of this class, which primarily exerts its effects by improving insulin sensitivity in peripheral tissues.[2][3] The central mechanism for this action is the activation of PPARγ, a ligand-activated transcription factor of the nuclear hormone receptor superfamily.[4][5]

PPARγ is predominantly expressed in adipose tissue but also found in other cell types, including macrophages and liver cells.[3][6] Its endogenous ligands are fatty acids and eicosanoids.[4] Upon activation, PPARγ modulates the transcription of a vast network of genes involved in glucose and lipid homeostasis, effectively remodeling metabolic pathways.[2] The compound this compound represents a novel investigational molecule designed to harness this pathway. This guide will use the well-established mechanistic framework of TZDs to outline the anticipated molecular action of this specific acid.

Core Mechanism: Engagement and Activation of PPARγ

The central hypothesis is that this compound acts as a direct agonist of PPARγ. The validation of this hypothesis requires a multi-step experimental approach to confirm direct binding, cellular target engagement, and functional transcriptional activation.

Molecular Target Identification and Validation

Confirming a direct physical interaction between the compound and the PPARγ protein is the foundational step in mechanistic validation.

A. Computational Docking (In Silico)

Initial assessment typically involves molecular modeling to predict the binding of the compound to the ligand-binding domain (LBD) of PPARγ. These simulations provide insights into the potential binding pose and key amino acid interactions, guiding further experimental design.

B. Direct Binding Assays (In Vitro)

To quantify the binding affinity, a competitive binding assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[6]

-

Principle: This assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled tracer ligand that binds to the LBD. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[6]

-

Deliverable: These experiments yield a quantitative measure of binding affinity, typically expressed as an IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibition constant).[6]

C. Cellular Target Engagement (In Cellulo)

Confirming that the compound engages PPARγ within the complex environment of a living cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][7][8]

-

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) PPARγ is quantified, typically by Western blot. A stabilizing ligand will result in more soluble protein at higher temperatures.[7]

-

Deliverable: An isothermal dose-response curve from a CETSA experiment demonstrates target engagement at a specific temperature across a range of compound concentrations, providing evidence of cellular permeability and interaction with the target protein in its native state.[3]

Downstream Signaling: Transcriptional Regulation

Upon ligand binding, PPARγ undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][6] This complex then recruits coactivator proteins to initiate transcription.[6][9]

Table 1: Representative Data for a TZD-class PPARγ Agonist

| Parameter | Assay Type | Value | Purpose |

| Binding Affinity (Ki) | TR-FRET Competitive Binding | 30 nM | Quantifies direct binding to PPARγ-LBD. |

| Transcriptional Activation (EC50) | Luciferase Reporter Assay | 100 nM | Measures functional activation of the receptor. |

| Adipocyte Differentiation | Oil Red O Staining | ~85% of cells lipid-positive | Confirms physiological cellular response. |

| Target Gene Upregulation (Fold Change) | qPCR (FABP4 gene) | 15-fold | Demonstrates downstream gene regulation. |

Visualization of the PPARγ Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by a TZD-class agonist.

Caption: Canonical PPARγ signaling pathway activated by a TZD agonist.

Cellular and Physiological Consequences

The transcriptional changes induced by PPARγ activation translate into tangible cellular and physiological effects, most notably the differentiation of preadipocytes into mature adipocytes.

Adipocyte Differentiation

The hallmark cellular response to PPARγ agonism is the induction of adipogenesis. The 3T3-L1 preadipocyte cell line is the gold-standard in vitro model for studying this process.[2][4]

-

Principle: When treated with an adipogenic cocktail (containing insulin, dexamethasone, and IBMX) and a PPARγ agonist, 3T3-L1 cells differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets.[10]

-

Readout: The accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O.[2][11] Successful differentiation is confirmed by observing morphological changes and the expression of adipocyte-specific markers like Fatty Acid Binding Protein 4 (FABP4).[2]

Regulation of Target Gene Expression

To confirm that the observed cellular effects are a direct result of PPARγ-mediated transcription, Quantitative Real-Time PCR (qPCR) is used to measure changes in the mRNA levels of known PPARγ target genes.

-

Principle: Total RNA is extracted from cells treated with the compound, reverse-transcribed into cDNA, and then the abundance of specific gene transcripts is quantified using fluorescent probes or dyes.

-

Key Target Genes: In the context of adipogenesis and metabolism, key PPARγ target genes include FABP4, CD36 (a fatty acid translocase), and ADIPOQ (Adiponectin).[2][12][13] An increase in the expression of these genes provides strong evidence of on-target activity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol: TR-FRET PPARγ Competitive Binding Assay

This protocol is adapted from commercially available kits and provides a framework for execution.

-

Reagent Preparation:

-

Prepare a 2X serial dilution of the test compound and a reference agonist (e.g., Rosiglitazone) in TR-FRET Dilution Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a 4X solution of fluorescently labeled PPARγ tracer ligand.

-

Prepare a 4X solution of the GST-PPARγ-LBD/Tb-anti-GST antibody complex.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of the 2X test compound/control solution to the appropriate wells.

-

Add 5 µL of the 4X tracer solution to all wells.

-

Add 5 µL of the 4X PPARγ-LBD/antibody complex to all wells. Final volume will be 20 µL.

-

-

Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm.

-

Measure emission at 495 nm (Terbium donor) and 520 nm (FRET signal).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

Protocol: PPARγ Luciferase Reporter Gene Assay

This protocol describes a dual-luciferase assay using a GAL4-PPARγ-LBD fusion protein.[9][14]

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.

-

Transfection:

-

Co-transfect cells with two plasmids:

-

An expression vector containing a GAL4 DNA-binding domain fused to the human PPARγ-LBD.

-

A reporter vector containing multiple GAL4 Upstream Activation Sequences (UAS) driving the expression of Firefly luciferase.

-

-

A third plasmid expressing Renilla luciferase under a constitutive promoter should be included as a transfection control. Use a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis and Luminescence Reading:

-

Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions on a luminometer.[15]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot fold activation against the log of the compound concentration to determine the EC50 value.

-

Protocol: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This is a standard protocol for inducing and assessing 3T3-L1 differentiation.[10]

-

Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluency.

-

Induction (Day 0): Two days post-confluency, change the medium to a differentiation cocktail (DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin) containing the test compound or vehicle control.

-

Maturation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish this medium every two days. Full differentiation is typically observed by Day 8-10.

-

Oil Red O Staining:

-

Wash the differentiated cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.[11]

-

Wash with water and then with 60% isopropanol.

-

Incubate the cells with a freshly prepared Oil Red O staining solution for 20-30 minutes.[4][11]

-

Wash extensively with water and visualize the red-stained lipid droplets via microscopy.

-

-

Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm.[4]

Visualization of the Experimental Workflow

This diagram outlines the logical flow of experiments to characterize a novel PPARγ agonist.

Caption: Experimental workflow for mechanistic characterization.

Conclusion and Future Directions

The evidence-based framework presented in this guide delineates a clear path to characterizing the mechanism of action for this compound. Based on its TZD scaffold, the compound is strongly predicted to function as a direct PPARγ agonist. The outlined experimental cascade—from direct binding and cellular engagement assays to functional reporter and physiological differentiation studies—provides a robust system for validating this hypothesis.

Successful validation would position this compound as a promising candidate for further preclinical development for metabolic diseases. Future studies should focus on selectivity profiling against other PPAR isoforms (α and δ), pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy evaluation in animal models of insulin resistance and T2DM.

References

-

The mode of action of thiazolidinediones - PubMed. [Link]

-

Thiazolidinedione - Wikipedia. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. [Link]

-

Thiazolidinediones - mechanisms of action - Australian Prescriber. [Link]

-

Thiazolidinediones – mechanisms of action. [Link]

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. [Link]

-

Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - Frontiers. [Link]

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - ResearchGate. [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]

-

PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric) (#BN00680). [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

-

A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. [Link]

-

Oil Red O Staining - Bio-protocol. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]

-

An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. [Link]

-

Supplemental Material: Characterizing the Peroxisome Proliferator–Activated Receptor (PPARγ) Ligand Binding Potential of Seve - Semantic Scholar. [Link]

-

Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PubMed Central. [Link]

-

Lathyrol Exerts Anti-Pulmonary Fibrosis Effects by Activating PPARγ to Inhibit the TGF-β/Smad Pathway - MDPI. [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. [Link]

-

PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869) - OriGene Technologies. [Link]

-

The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - NIH. [Link]

-

Nobiletin Attenuates Adipogenesis and Promotes Browning in 3T3-L1 Adipocytes Through Exosomal miRNA-Mediated AMPK Activation - MDPI. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 11. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 12. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. eubopen.org [eubopen.org]

A Technical Guide to the In Vitro Biological Evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

<

Executive Summary

This guide provides a comprehensive framework for the in vitro biological evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a compound featuring the thiazolidinedione (TZD) scaffold. The TZD class of compounds is renowned for its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[1][2][3][4][5] Consequently, this compound is a prime candidate for investigation as an anti-diabetic agent. Furthermore, emerging research has implicated TZD derivatives in oncology, highlighting their potential to modulate cell proliferation and apoptosis.[6] This document outlines a logical, tiered approach to characterizing the compound's biological activity, beginning with foundational cytotoxicity assessments and progressing to specific mechanism-of-action studies targeting PPARγ activation and cancer-relevant pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-validated preliminary assessment of the compound's therapeutic potential.

Introduction: The Scientific Rationale

The Thiazolidinedione Scaffold: A Privileged Structure

The thiazolidinedione (TZD) ring is a five-membered heterocyclic structure that serves as the core of several approved drugs, most notably the "glitazone" class used to treat type 2 diabetes.[1][5] These agents act as potent agonists for PPARγ, a nuclear receptor primarily expressed in adipose tissue.[5][7] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs), initiating the transcription of genes involved in insulin sensitization, glucose uptake, and fatty acid metabolism.[1][4] This established mechanism makes any novel TZD derivative, such as the topic compound, an immediate subject of interest for its potential effects on metabolic pathways.

Profile of this compound

The subject molecule integrates the core TZD ring with a phenoxyacetic acid side chain. This specific combination warrants a multi-faceted investigation. The primary hypothesis, based on the TZD core, is that the compound will exhibit PPARγ agonist activity. However, the broader chemical space of TZD derivatives has shown a range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[8][9][10][11] Therefore, a comprehensive in vitro evaluation must extend beyond PPARγ to explore these other potentially significant therapeutic avenues.

Strategy for In Vitro Evaluation

A logical workflow is critical for efficiently characterizing a novel compound. This guide proposes a tiered approach that begins with establishing a safe therapeutic window and then interrogates specific, hypothesis-driven mechanisms.

Caption: Simplified signaling pathway of PPARγ activation by a TZD agonist.

Protocol: PPARγ Luciferase Reporter Assay

Materials:

-

HEK293T or a similar easily transfectable cell line

-

PPARγ expression vector

-

PPRE-driven luciferase reporter vector

-

A control vector for normalization (e.g., Renilla luciferase or β-galactosidase)

-

Transfection reagent (e.g., Lipofectamine)

-

Rosiglitazone (positive control agonist)

-

Luciferase assay reagent kit

Procedure:

-

Transfection: Co-transfect cells in a 24-well plate with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or Rosiglitazone (e.g., 1 µM) as a positive control. Use concentrations well below the cytotoxic IC50 value.

-

Incubation: Incubate for an additional 18-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure both Firefly (PPRE-driven) and Renilla (control) luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as "Fold Activation" relative to the vehicle control.

Secondary Assessment: Anti-Cancer Potential

Scientific Rationale: Several studies have demonstrated that TZD derivatives can inhibit cancer cell growth by inducing cell cycle arrest or apoptosis. [6][12]Therefore, it is prudent to investigate these potential anti-cancer effects. Flow cytometry is a powerful tool for these analyses. By staining DNA with a fluorescent dye like Propidium Iodide (PI), one can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [13][14][15]Separately, using Annexin V and PI co-staining, one can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. [16][17]

Protocol: Cell Cycle Analysis via PI Staining

Materials:

-

Cancer cell line (e.g., MCF-7, HT-29)

-

6-well tissue culture plates

-

Cold 70% ethanol

-

PBS

-

PI/RNase staining buffer [13]* Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 2x the IC50 concentration for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and obtain a single-cell suspension.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. [14]Incubate for at least 2 hours at 4°C. [13][18]4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark. [18]5. Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software to model the cell cycle distribution.

Protocol: Apoptosis Detection via Annexin V/PI Staining

Materials:

-

Cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer) [17]* Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

-

Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS. 3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. [16]Gently mix and incubate for 15 minutes at room temperature in the dark. [16]5. Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis. 6. Data Acquisition: Analyze immediately by flow cytometry. The populations are defined as:

-

Viable: Annexin V (-) / PI (-)

-

Early Apoptosis: Annexin V (+) / PI (-) * Late Apoptosis/Necrosis: Annexin V (+) / PI (+)

-

Caption: Workflow for the Annexin V / PI apoptosis assay.

Concluding Remarks

This technical guide presents a structured, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, primary target (PPARγ) engagement, and potential anti-cancer activities, researchers can build a comprehensive preliminary profile of the compound. Positive results from these assays would provide a strong rationale for advancing the compound into more complex studies, such as qPCR for target gene expression, kinase profiling, and eventually, in vivo efficacy and safety models.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Wikipedia. Thiazolidinedione. [Link]

-

MDPI. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. [Link]

-

Taylor & Francis Online. Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel thiazolidinediones as PPARγ/FFAR1 dual agonists. [Link]

-

Therapeutic Guidelines. Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

-

ResearchGate. Thiazolidinediones - Mechanisms of action. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

-

PubMed. [Mechanisms of thiazolidinedione derivatives for hypoglycemic and insulin sensitizing effects]. [Link]

-

Bio-Rad. The Annexin V Apoptosis Assay. [Link]

-

Australian Prescriber. Thiazolidinediones - mechanisms of action. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

PubMed. Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

PubMed. Synthesis, Characterization and Biological Evaluation of Some Novel 2,4-thiazolidinediones as Potential Cytotoxic, Antimicrobial and Antihyperglycemic Agents. [Link]

-

National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

-

The University of Auckland. Cell Cycle Tutorial Contents. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

MDPI. Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. [Link]

-

Frontiers. Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. [Link]

-

ResearchGate. In vitro profile of selected PPARγ γ agonists. Affinity to PPARγ γ.... [Link]

-

ResearchGate. (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. [Link]

-

National Center for Biotechnology Information. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]

-

National Institutes of Health. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

-

National Center for Biotechnology Information. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. [Link]

-

ResearchGate. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. [Link]

-

National Center for Biotechnology Information. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]

Sources

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel thiazolidinediones as PPARγ/FFAR1 dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and biological evaluation of some novel 2,4-thiazolidinediones as potential cytotoxic, antimicrobial and antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Technical Guide: 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid as a Potential PPARγ Agonist

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] Thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, are potent synthetic PPARγ agonists that have been successfully used to treat type 2 diabetes mellitus (T2DM) by improving insulin sensitivity.[1][4] However, their clinical use has been tempered by adverse effects, including weight gain, fluid retention, and potential cardiovascular risks, which are linked to their potent, full agonist activity.[5][6][7] This has spurred the search for novel PPARγ modulators with a more favorable safety profile. This technical guide details a comprehensive, field-proven framework for the evaluation of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid , a novel TZD analogue, as a potential PPARγ agonist. We provide an integrated workflow encompassing computational modeling, chemical synthesis, and detailed protocols for in vitro and in vivo characterization, designed for researchers and drug development professionals aiming to identify safer and more effective next-generation insulin sensitizers.

Introduction: The Rationale for Novel PPARγ Agonists

PPARs are a group of nuclear hormone receptors comprising three isoforms (α, γ, β/δ) that play critical roles in glucose and lipid metabolism.[2][5] PPARγ is predominantly expressed in adipose tissue and the liver, where it governs the expression of numerous genes involved in insulin signaling, glucose uptake, and lipid storage.[5]

The mechanism of PPARγ activation is well-established. Upon binding to a ligand (agonist), PPARγ undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR).[1][8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[8][9] This cascade ultimately enhances the body's sensitivity to insulin.[2]

}

Figure 1: PPARγ Signaling Pathway

The structure of this compound incorporates the essential TZD pharmacophore—a hydrogen bond-donating N-H group and two carbonyls as hydrogen bond acceptors—which is crucial for anchoring within the PPARγ ligand-binding domain. The addition of a phenoxyacetic acid moiety is a rational design choice aimed at modulating the binding kinetics and interaction with key amino acid residues, potentially leading to a partial agonism profile that retains therapeutic efficacy while mitigating mechanism-based side effects.

This guide outlines the critical path for evaluating this hypothesis, beginning with computational validation and proceeding through a rigorous cascade of experimental assays.

Overall Research & Development Workflow

A structured, multi-stage approach is essential for the efficient evaluation of a candidate compound. The workflow progresses from low-cost, high-throughput computational methods to more resource-intensive in vivo studies, with clear go/no-go decision points at each stage.

}

Figure 2: Phased R&D Workflow

Phase 1: In Silico Assessment - Molecular Modeling

Computational modeling provides a foundational understanding of how the candidate compound may interact with the PPARγ ligand-binding domain (LBD). It is a cost-effective method to predict binding affinity and rationalize structure-activity relationships before committing to chemical synthesis.[10]

Objective

To predict the binding mode, affinity, and stability of this compound within the PPARγ LBD and compare it to a known full agonist, Pioglitazone.

Protocol: Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A strong negative docking score indicates a potentially favorable binding interaction.[5]

-

Receptor Preparation:

-

Download the crystal structure of the human PPARγ LBD complexed with a ligand (e.g., Rosiglitazone) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., VLife MDS, Maestro), remove water molecules, co-crystallized ligands, and any non-essential co-factors.[10]

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

-

Define the binding site (grid box) based on the position of the co-crystallized ligand.[5]

-

-

Ligand Preparation:

-

Draw the 2D structures of the test compound and Pioglitazone.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Execution:

-

Perform flexible ligand-rigid receptor docking using a validated algorithm (e.g., AutoDock, Glide).

-

Generate multiple binding poses (e.g., 10-20) for each ligand.

-

-

Analysis:

-

Analyze the top-scoring poses based on the docking score (e.g., kcal/mol).

-

Visualize the interactions between the ligand and key amino acid residues in the LBD (e.g., His323, Tyr473, His449, Ser289). Note the formation of hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Expected Data & Interpretation

The results should be summarized in a table comparing the docking scores and key interactions.

| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions with PPARγ Residues |

| Test Compound | -8.0 to -9.5 | Tyr473, His323, Ser289 |

| Pioglitazone (Control) | -8.5 to -10.0 | Tyr473, His323, His449 |

Interpretation: A docking score for the test compound comparable to or better than Pioglitazone suggests a high binding affinity. The specific interactions will reveal whether the compound engages the same key residues as classical TZDs, validating its potential as a PPARγ agonist.

Phase 2: Synthesis and Characterization

Following a promising in silico profile, the next step is the chemical synthesis and rigorous characterization of the compound to ensure its identity, purity, and suitability for biological testing.

Protocol: Synthesis via Knoevenagel Condensation

Rationale: This is a standard and reliable method for synthesizing 5-benzylidene-thiazolidine-2,4-dione derivatives.[11]

-

Step 1: Synthesis of 4-formylphenoxyacetic acid.

-

React 4-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone).

-

Reflux the mixture for 8-12 hours.

-

Hydrolyze the resulting ester with aqueous NaOH followed by acidification (e.g., with HCl) to yield 4-formylphenoxyacetic acid.

-

-

Step 2: Knoevenagel Condensation.

-

Add 4-formylphenoxyacetic acid (1 equivalent) and thiazolidine-2,4-dione (1 equivalent) to a flask containing a suitable solvent like glacial acetic acid.[10]

-

Add a catalytic amount of a weak base (e.g., fused sodium acetate or piperidine).[10]

-

Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid.

-

-

Step 3: Reduction of the Exocyclic Double Bond.

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or THF).

-

Perform catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere or use a chemical reducing agent like magnesium in methanol.[11]

-

Filter the catalyst and evaporate the solvent to yield the final product: This compound .

-

-

Purification and Characterization:

-

Purify the final compound using recrystallization or column chromatography.

-

Confirm the structure and purity using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5] Purity should be >95% as determined by HPLC.

-

Phase 3: In Vitro Biological Evaluation

This phase aims to experimentally confirm the compound's interaction with PPARγ and quantify its functional activity in a cellular context.

Protocol: Competitive Binding Assay (TR-FRET)

Rationale: This assay directly measures the ability of the test compound to bind to the PPARγ LBD by displacing a known fluorescent ligand. It provides a quantitative measure of binding affinity (IC₅₀).[12]

-

Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). When the tracer is bound, excitation of the terbium donor results in energy transfer and a fluorescent signal from the acceptor. A competing compound will displace the tracer, disrupting FRET and reducing the signal.

-

Procedure:

-

Prepare a dilution series of the test compound and the positive control (Pioglitazone) in an appropriate buffer (e.g., PBS with 0.01% BSA).

-

In a 384-well plate, add the GST-PPARγ-LBD, the terbium-labeled antibody, and the fluorescent tracer.

-

Add the test compound dilutions to the wells. Include wells with no compound (maximum signal) and wells with a high concentration of a known non-fluorescent ligand (background).

-

Incubate for 2-4 hours at room temperature.

-

Read the plate on a TR-FRET-capable plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: PPARγ Reporter Gene Assay

Rationale: This functional assay measures the ability of the compound to act as an agonist and activate gene transcription via PPARγ.[13]

-

Assay Principle: Cells (e.g., HEK293T or HepG2) are transiently co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene downstream of a PPRE sequence. Agonist binding activates PPARγ, which drives the expression of luciferase.

-

Procedure:

-

Transfect cells according to a standard protocol (e.g., using Lipofectamine).

-

After 24 hours, re-plate the cells and treat them with a dilution series of the test compound and Pioglitazone. Use DMSO as a negative control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., β-galactosidase) or to total protein content. Plot the fold activation against compound concentration and fit to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal effect).

Protocol: Adipocyte Differentiation Assay

Rationale: As PPARγ is the master regulator of adipogenesis, a potent agonist will induce the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes. This assay provides a powerful, cell-based confirmation of biological activity.[14][15]

-

Cell Model: 3T3-L1 mouse pre-adipocytes are the gold standard.

-

Procedure:

-

Culture 3T3-L1 cells to confluence.

-

Two days post-confluence, induce differentiation using a standard cocktail (e.g., dexamethasone, IBMX, and insulin) in the presence of a dilution series of the test compound or Pioglitazone.

-

After 2-3 days, replace the medium with one containing only insulin and the test compound.

-

Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

-

Assess differentiation by staining the accumulated lipid droplets with Oil Red O.

-

-

Quantification:

-

Visually inspect the cells under a microscope for lipid droplet formation.

-

For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure its absorbance at ~520 nm.

-

Expected In Vitro Data Summary

| Compound | Binding Affinity IC₅₀ (nM) | Transactivation EC₅₀ (nM) | Transactivation Emax (% of Pioglitazone) | Adipogenesis (Oil Red O Staining) |

| Test Compound | 50 - 200 | 100 - 500 | 60 - 80% | Moderate-to-Strong |

| Pioglitazone | 20 - 100 | 50 - 250 | 100% | Strong |

Interpretation: The goal is to identify a compound with high binding affinity (low IC₅₀) and potent transactivation (low EC₅₀). An Emax value significantly below 100% compared to Pioglitazone would classify the compound as a partial agonist, which is a desirable profile for mitigating side effects.[16][17] Strong induction of adipogenesis confirms a physiologically relevant agonistic effect.

Phase 4: In Vivo Efficacy and Safety Assessment

Promising in vitro candidates must be evaluated in a relevant animal model of metabolic disease to demonstrate therapeutic efficacy and assess preliminary safety.

Protocol: Dexamethasone-Induced Insulin Resistance Model

Rationale: This model is advantageous as it is rapid to induce and reflects glucocorticoid-induced insulin resistance, a condition with clinical relevance. It is suitable for initial efficacy screening.[5]

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Induction of Insulin Resistance: Administer dexamethasone (e.g., 1 mg/kg, intraperitoneally) daily for 5-7 days.

-

Study Design:

-

Group 1: Normal Control (vehicle only).

-

Group 2: Diabetic Control (Dexamethasone + vehicle).

-

Group 3: Positive Control (Dexamethasone + Pioglitazone, e.g., 10 mg/kg/day, oral gavage).

-

Group 4-5: Test Compound (Dexamethasone + Test Compound at two dose levels, e.g., 10 and 30 mg/kg/day, oral gavage).

-

-

Treatment Period: Administer the test compound or controls orally for 7-14 days concurrently with dexamethasone.

-

Endpoints:

-

Primary: Measure fasting blood glucose and insulin levels at baseline and at the end of the study. An Oral Glucose Tolerance Test (OGTT) should be performed on the final day.

-

Secondary: Monitor body weight throughout the study. At termination, collect blood for lipid profile analysis (triglycerides, total cholesterol) and liver function tests (ALT, AST). Collect liver and adipose tissue for potential gene expression analysis (e.g., qPCR for GLUT4).

-

Expected In Vivo Efficacy Data

| Treatment Group | Fasting Blood Glucose (mg/dL) | Area Under Curve (AUC) during OGTT | Body Weight Gain (%) |

| Diabetic Control | 250 ± 20 | 35000 ± 2500 | 5 ± 1% |

| Pioglitazone (10 mg/kg) | 140 ± 15 | 22000 ± 1800 | 12 ± 2% |

| Test Compound (30 mg/kg) | 160 ± 18 | 25000 ± 2000 | 7 ± 1.5% |

| Statistically significant vs. Diabetic Control |

Interpretation: A successful candidate will cause a statistically significant reduction in fasting blood glucose and improve glucose tolerance (lower AUC in OGTT) compared to the diabetic control group.[10] A key differentiating factor would be demonstrating efficacy with significantly less body weight gain than Pioglitazone, which would support a more favorable safety profile.[6]

Phase 5: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to prevent late-stage failures. This can be done using a combination of in silico and in vitro methods.[18][19]

-

In Silico Prediction: Use software (e.g., SwissADME, QikProp) to predict properties like solubility, permeability (Caco-2), plasma protein binding, and potential for cytochrome P450 inhibition.

-

In Vitro Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

-

Cytotoxicity: Assess cytotoxicity in a relevant cell line (e.g., HepG2) to identify potential for liver toxicity.

-

hERG Channel Assay: Screen for potential cardiac toxicity by assessing inhibition of the hERG potassium channel.

-

Conclusion and Future Perspectives

This guide provides a systematic, multi-phase framework for the comprehensive evaluation of this compound as a PPARγ agonist. By integrating computational, synthetic, in vitro, and in vivo approaches, researchers can efficiently characterize its binding affinity, functional activity, therapeutic efficacy, and preliminary safety profile.

A compound that demonstrates potent, partial PPARγ agonism in vitro, significant glucose-lowering effects in vivo, and a clear dissociation from the side effects of full agonists (e.g., excessive weight gain) would be a strong candidate for further preclinical development. Subsequent steps would include more chronic animal efficacy models, detailed pharmacokinetic studies, and comprehensive regulatory toxicology assessments. The ultimate goal is the development of a novel insulin-sensitizing agent that offers robust glycemic control with an improved safety margin over existing therapies.

References

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. [Link]

-

Binding interaction between PPAR- γ with compound TZDs-Z a and standard Pioglitazone b. (n.d.). ScienceDirect. [Link]

-

Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. (2006). National Center for Biotechnology Information. [Link]

-

PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling. (2009). National Center for Biotechnology Information. [Link]

-

Molecular Docking Studies of Novel Thiazolidinedionederivatives as PPARγ Modulators. (2023). Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2018). National Center for Biotechnology Information. [Link]

-

Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. (2023). ResearchGate. [Link]

-

Mechanism of action of thiazolidinediones. PPARγ = peroxisome proliferator-activated receptor-gamma. (n.d.). ResearchGate. [Link]

-

Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. (2023). Frontiers in Toxicology. [Link]

-

Virtual Screening, Docking, Synthesis and Bioactivity Evaluation of Thiazolidinediones as Potential PPARγ Partial Agonists for Preparation of Antidiabetic Agents. (n.d.). Bentham Science. [Link]

-

Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. (2012). National Center for Biotechnology Information. [Link]

-

Thiazolidinediones Mechanism and Side Effects. (2020). YouTube. [Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). National Center for Biotechnology Information. [Link]

-

In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice. (2012). PubMed. [Link]

-

In vitro profile of selected PPARγ γ agonists. Affinity to PPARγ γ... (n.d.). ResearchGate. [Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). ResearchGate. [Link]

-

Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? (2018). MDPI. [Link]

-

Preclinical trials with different PPARγ agonists in several animal models of Parkinson's disease. (n.d.). ResearchGate. [Link]

-

Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. (2007). Hindawi. [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]

-

In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. (2006). National Center for Biotechnology Information. [Link]

-

Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). National Center for Biotechnology Information. [Link]

-

Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2023). National Center for Biotechnology Information. [Link]

-

Thiazolidine-2,4-diones Derivatives as PPAR-γ Agonists: Synthesis, Molecular Docking, in Vitro and in Vivo Antidiabetic Activity With Hepatotoxicity Risk Evaluation and Effect on PPAR-γ Gene Expression. (2014). PubMed. [Link]

-

Identification of PPARγ Agonists From Natural Sources Using Different In Silico Approaches. (2015). PubMed. [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). PubMed. [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 5-{4-[2-(Methyl-p-substi- tuted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. (2007). ResearchGate. [Link]

-

Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis. (2008). National Center for Biotechnology Information. [Link]

-

Minireview: PPARγ as the Target of Obesogens. (2012). National Center for Biotechnology Information. [Link]

-

Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn. [Link]

Sources

- 1. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? [mdpi.com]

- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 15. Minireview: PPARγ as the Target of Obesogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cell4pharma.com [cell4pharma.com]

An In-Depth Technical Guide to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, derivatives of 2,4-thiazolidinedione are particularly noteworthy for their role as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][4] This technical guide provides a comprehensive overview of a specific TZD derivative, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, with a focus on its physicochemical properties, synthesis, and biological significance for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound comprises a central 2,4-thiazolidinedione ring linked to a phenoxyacetic acid moiety via a methyl bridge. The geometry of the exocyclic double bond is a critical feature, with the (Z)-isomer being a common subject of study.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid (CAS: 871085-49-3)

| Property | Predicted Value | Prediction Tool |

| Molecular Formula | C₁₂H₉NO₅S | - |

| Molecular Weight | 279.27 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 1.85 | SwissADME[5] |

| Topological Polar Surface Area (TPSA) | 108.56 Ų | SwissADME[5] |

| Water Solubility (logS) | -2.77 | SwissADME[5] |

| pKa (strongest acidic) | 4.03 | Chemicalize[6] |

| pKa (strongest basic) | -4.84 | Chemicalize[6] |

| Number of Hydrogen Bond Acceptors | 6 | SwissADME[5] |

| Number of Hydrogen Bond Donors | 2 | SwissADME[5] |

| Number of Rotatable Bonds | 4 | SwissADME[5] |

Disclaimer: The physicochemical properties listed above are computationally predicted and should be confirmed by experimental methods for definitive validation.

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds via a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, 2,4-thiazolidinedione) with an aldehyde (4-formylphenoxyacetic acid).

Figure 2: Generalized workflow for the synthesis of this compound via Knoevenagel condensation.

General Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of the title compound. The specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

-

Reactant Preparation: Equimolar amounts of 4-formylphenoxyacetic acid and 2,4-thiazolidinedione are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium acetate, is added to the reaction mixture. The choice of base can influence the reaction rate and yield.

-

Reaction: The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product is typically precipitated by pouring the mixture into cold water.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final product.

Characterization Techniques

The structural elucidation and confirmation of the synthesized compound are achieved through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid and the bridge, and the vinyl proton of the ylidene group. The carbon NMR would confirm the presence of the carbonyl carbons of the thiazolidinedione and carboxylic acid groups, as well as the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretching of the thiazolidinedione ring, the O-H and C=O stretching of the carboxylic acid, and the C=C stretching of the aromatic ring and the ylidene group would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and related TZD derivatives is their function as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[7]

Upon binding of a TZD agonist, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PPARγ-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 3: Simplified signaling pathway of PPARγ activation by a TZD ligand.

The activation of PPARγ by TZDs leads to a cascade of downstream effects, including:

-

Improved Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose uptake in adipose tissue, muscle, and liver, thereby reducing insulin resistance.[7]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by TZDs promotes the differentiation of preadipocytes into mature adipocytes.[7]

-

Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[3]

These multifaceted actions make TZD derivatives, including this compound, promising candidates for the development of therapeutics for type 2 diabetes and other metabolic disorders.

Conclusion

This compound represents a molecule of significant interest within the broader class of thiazolidinedione derivatives. Its structural features and predicted physicochemical properties suggest its potential as a PPARγ agonist. The well-established synthetic routes and analytical techniques provide a solid foundation for its further investigation and development. As research into PPARγ modulation continues to evolve, a comprehensive understanding of the properties and biological activities of specific TZD analogs like the one detailed in this guide will be crucial for the advancement of novel therapeutics for metabolic diseases.

References

- Masoom, Z., Sarita, & Pooja. (2025). Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential.

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health. Retrieved from [Link]

- Thiazolidinedione; A Potential Pharmacological agent: A Review. (n.d.). International Journal of Pharmacy and Biological Sciences.

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. Retrieved from [Link]

- Ansari, B., Ali, A., & Haider, S. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-10.

-

Ansari, B., Ali, A., & Haider, S. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Retrieved from [Link]

- Thiazolidine derivatives and their pharmacological actions. (2023). E3S Web of Conferences, 556, 01006.

-

Lipophilicity and water solubility of TZDs (C1-C5) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PubMed Central. Retrieved from [Link]

- Bansal, G., Thanikachalam, P. V., Maurya, R. K., Chawla, P., & Ramamurthy, S. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 47, 116377.

-

{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid. (n.d.). MolPort. Retrieved from [Link]

- Mashhadi, S. M. A., Bhatti, M. H., Jabeen, E., Yunus, U., Ashfaq, M., Akhtar, M., ... & Ojha, S. C. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystal Growth & Design, 23(10), 7358-7373.

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PubMed Central. Retrieved from [Link]

- Alheety, K. A., Abdullah, B. H., & Al-Masoudi, W. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 489-495.

-

Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Thiazolidine. (n.d.). In Wikipedia. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

-

Chemicalize. (n.d.). ChemAxon. Retrieved from [Link]

- Roy, A., Kumar, K. S., & Ram, V. J. (2013). Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. International Journal of PharmTech Research, 5(4), 1883-1894.

-

Thiazolidinedione. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. (n.d.). PubMed. Retrieved from [Link]

-

Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI. Retrieved from [Link]

-

5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents. (n.d.). PubMed. Retrieved from [Link]

-

Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. (n.d.). PubMed. Retrieved from [Link]

-

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemaxon.com [chemaxon.com]

- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

A Technical Guide to the Identification of Molecular Targets for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Abstract

The process of elucidating the molecular targets of a small molecule is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the identification and validation of molecular targets for 2-(4-((2,4-dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. While TZDs are well-established as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this guide emphasizes a multi-pronged strategy to uncover both this primary target and potential novel off-targets, which are critical for understanding the full spectrum of its biological activity, including therapeutic efficacy and potential toxicity.[1][2][3][4] We will detail an integrated workflow that begins with computational prediction to generate hypotheses, followed by rigorous experimental validation using both affinity-based and label-free proteomic approaches.

Introduction: The Compound and the Quest for Its Targets

This compound belongs to the thiazolidinedione (TZD) family, a class of compounds renowned for their insulin-sensitizing effects in the treatment of type 2 diabetes.[5] The canonical mechanism of action for TZDs involves direct binding to and activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2][4]

However, limiting our understanding to a single target is a significant oversimplification. The clinical profiles of different TZDs, along with a growing body of research, suggest the existence of PPARγ-independent effects.[6] Identifying these alternative targets is paramount for several reasons:

-

Mechanism of Action (MoA): To fully comprehend how the compound elicits its biological effects.

-

Drug Repurposing: Uncovering new targets can open avenues for new therapeutic indications.[7][8]

-

Safety and Toxicology: Identifying off-targets can explain and predict adverse effects.

-

Lead Optimization: Knowledge of the full target profile allows for medicinal chemistry efforts to enhance selectivity and reduce unwanted interactions.

This guide outlines a logical and robust pipeline, moving from broad, predictive in silico methods to specific, confirmatory experimental assays.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to screen vast biological target space and prioritize potential candidates.[9][10][11] These approaches leverage the known structure of our compound to predict its binding partners.

Causality of Approach: Why Start with Computation?

Starting with an in silico approach allows us to cast the widest possible net. By comparing the compound's structure against databases of known protein structures, we can generate a ranked list of potential targets based on predicted binding affinity.[12] This is not a definitive identification but a crucial hypothesis-generation step that focuses subsequent experimental work on the most probable candidates, saving considerable time and resources.

Key Computational Methodologies

Two complementary computational strategies are recommended: Reverse Molecular Docking and Pharmacophore-Based Screening.

2.2.1 Reverse Molecular Docking